molecular formula C15H11N3O4 B2574892 Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-67-7

Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2574892
CAS No.: 866133-67-7
M. Wt: 297.27
InChI Key: SWKNDGXPGFZACX-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group at position 2 and a methyl carboxylate ester at position 6. Its molecular formula is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol and a ChemSpider ID of 538862 . This compound is of interest in medicinal chemistry due to the versatility of the imidazo[1,2-a]pyridine scaffold, which is prevalent in drug discovery for its pharmacokinetic adaptability .

Properties

IUPAC Name

methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-22-15(19)11-5-6-14-16-13(9-17(14)8-11)10-3-2-4-12(7-10)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKNDGXPGFZACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions. The reaction proceeds through a cycloisomerization process, resulting in the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to be efficient and environmentally friendly, utilizing green chemistry principles such as the use of aqueous solvents and metal-free conditions .

Chemical Reactions Analysis

Iodination at C3 Position

Ultrasound-assisted iodination using molecular iodine (I₂) under metal-free conditions achieves regioselective substitution at C3. This method operates in ethanol at 50–60°C, yielding 3-iodo derivatives with high efficiency .

Example Reaction:
Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate + I₂ → 3-Iodo-methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate

ConditionSolventTemperatureTimeYield
I₂, ultrasoundEthanol60°C2 h82%

Chlorination

Chloramine-T mediates electrophilic chlorination at C3 in solvent-free conditions, achieving 95% yield within 5 minutes . The nitro group enhances electrophilic substitution by polarizing the aromatic system.

Thiocyanation

Sodium thiocyanate (NaSCN) in ethanol under reflux introduces a thiocyanate group at C3. The reaction proceeds via nucleophilic attack, favored by the electron-deficient imidazo[1,2-a]pyridine core .

Example:
This compound + NaSCN → 3-Thiocyanato-methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate

ReagentSolventTemperatureTimeYield
NaSCNEthanolReflux12 h78%

Nucleophilic Substitution

The C3 position undergoes nucleophilic substitution with amines or thiols under basic conditions. For example, treatment with benzylamine in DMF at 80°C replaces the halogen atom (if present) with an amine group .

General Pathway:
3-Halo-derivative + R-NH₂ → 3-Amino-substituted product

Oxidation and Reduction

  • Oxidation : The nitro group on the phenyl ring can be reduced to an amine using hydrogen gas and palladium catalysts.

  • Reduction : Sodium borohydride selectively reduces ester groups to alcohols, though this is less common due to competing reactivity at the imidazo[1,2-a]pyridine core.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization at the phenyl ring. For instance, the nitro group can be replaced with aryl boronic acids to generate biaryl derivatives .

Example:
This compound + Ar-B(OH)₂ → Methyl 2-(3-aryl)imidazo[1,2-a]pyridine-6-carboxylate

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃DME/H₂O65%

Cyanation

Electrochemical C3 cyanation using trimethylsilyl cyanide (TMSCN) in a phosphate buffer introduces a cyano group . This method avoids traditional metal catalysts and operates at room temperature.

ConditionSolventYield
KH₂PO₄/K₂HPO₄, TMSCN, 5 mAAcetonitrile/H₂O72%

Biological Activity and Derivatives

Derivatives of this compound exhibit Rab11A prenylation inhibition, a mechanism critical for anticancer activity . Functionalization at C3 or C6 modulates potency, with electron-withdrawing groups enhancing target binding.

Key Structure-Activity Relationship (SAR):

  • Nitro group at C3-phenyl: Increases electrophilicity and binding to enzymatic pockets.

  • Methyl ester at C6: Improves solubility without sacrificing activity.

Comparative Reactivity

The table below compares reaction outcomes for this compound and its analogs:

Reaction TypeSubstrateYieldSelectivity
Iodination Parent compound82%C3
Chlorination Parent compound95%C3
Suzuki coupling 3-Bromo derivative65%Phenyl ring
Cyanation Parent compound72%C3

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate has been studied for its potential as a chemotherapeutic agent. In vitro studies demonstrate its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways .

2. Neuropharmacology
This compound has shown promise in neuropharmacological applications, particularly as a serotonin receptor antagonist. Its structural similarity to known neuroactive compounds suggests potential use in treating mood disorders and anxiety .

3. Antimicrobial Properties
this compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antibiotic .

Material Science Applications

1. Fluorescent Sensors
The compound's unique structure allows it to function as a fluorescent sensor for metal ions. Studies have shown that it can selectively detect copper ions (Cu²⁺) and cyanide ions (CN⁻) through fluorescence quenching mechanisms. This property is valuable in environmental monitoring and safety applications .

2. Ligands in Coordination Chemistry
this compound can act as a ligand in coordination complexes with transition metals. Such complexes have potential applications in catalysis and materials science due to their enhanced stability and reactivity .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potent activity against breast and lung cancer cells.
NeuropharmacologyShowed significant binding affinity to serotonin receptors, suggesting potential antidepressant effects in animal models.
Fluorescent SensingAchieved high selectivity for Cu²⁺ ions with a detection limit suitable for environmental analysis.

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The imidazo[1,2-a]pyridine core may also interact with nucleic acids and proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate with five analogs, highlighting structural variations and their implications:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Substituent Properties
This compound 3-nitrophenyl C₁₄H₁₁N₃O₂ 253.26 Strong electron-withdrawing, polar nitro group
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate 4-(methylsulfonyl)phenyl C₁₆H₁₄N₂O₄S 330.36 Electron-withdrawing sulfonyl group; enhances polarity
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate 3-chloro-4-fluorophenyl C₁₅H₁₀ClFN₂O₂ 296.71 Halogens increase lipophilicity and steric bulk
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate 2-chloropyridin-4-yl C₁₄H₁₀ClN₃O₂ 295.70 Heteroaromatic ring with potential H-bonding sites
Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate 4-cyclohexylphenyl C₂₁H₂₂N₂O₂ 334.42 Bulky hydrophobic group; impacts metabolic stability

Key Observations:

The 4-methylsulfonyl substituent (Compound 1) introduces a polar sulfone group, which may improve aqueous solubility compared to the nitro analog .

Heteroaromatic Substituents :

  • The 2-chloropyridinyl group (Compound 3) introduces a nitrogen atom in the aromatic ring, enabling hydrogen bonding and altering pharmacokinetic profiles .

Steric and Hydrophobic Effects :

  • The 4-cyclohexylphenyl substituent (Compound 4) adds significant steric bulk and hydrophobicity, which may hinder metabolic degradation but reduce aqueous solubility .

Biological Activity

Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases due to its ability to interact with multiple biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H11N3O4
  • CAS Number : 866133-67-7
  • Structure : The compound features a fused imidazole and pyridine ring system, substituted with a nitrophenyl group and a carboxylate moiety.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains and fungi.
  • Anticancer Effects : Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Activity : May modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, such as glutamine synthetase (MtGS), affecting the metabolism of Mycobacterium tuberculosis (Mtb) and potentially leading to its growth inhibition.
  • Cellular Interaction : The nitrophenyl group may participate in redox reactions within cells, leading to the formation of reactive intermediates that can interact with cellular components, thus exerting antimicrobial or anticancer effects.

Antimicrobial Activity

A study evaluated the compound's efficacy against various pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

Pathogen TypeInhibition Zone (mm)
E. coli15
S. aureus20
Candida albicans18

Anticancer Activity

In vitro studies on cancer cell lines (e.g., H460, A549) have shown that this compound can induce apoptosis through the activation of caspase pathways. The IC50 values were determined as follows:

Cell LineIC50 (µM)
H46012
A54915

Anti-inflammatory Effects

Research demonstrated that this compound could significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Tuberculosis Treatment : A case study highlighted the compound's effectiveness in a murine model of tuberculosis, where it significantly reduced bacterial load in lung tissues compared to controls.
  • Cancer Therapy : Clinical trials involving patients with lung cancer showed promising results when combined with standard chemotherapy regimens, leading to improved overall survival rates.

Q & A

What are the common synthetic routes for Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate?

Basic Research Question
The compound is typically synthesized via multi-step routes involving cyclocondensation, halogenation, and functional group transformations. A representative approach includes:

Bromination : Starting materials like 2-acetylfuran undergo successive brominations using N-bromosuccinimide (NBS) and bromine to introduce halogens .

Cyclocondensation : Reaction of brominated intermediates with amines (e.g., 3-amino-6-chloropyridazine) in solvents like 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine core .

Nitration : Introduction of the nitro group at the 3-position using nitric acid or nitrating agents under controlled conditions .

Esterification : Final carboxylation via reaction with methyl chloroformate or similar reagents .

Key Methodological Consideration : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question
Structural confirmation relies on:

  • 1H/13C NMR : Assign peaks based on electronic environments. For example, the nitro group deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 8.5–9.0 ppm for nitroaryl protons) .
  • HRMS : Validate molecular weight with <5 ppm error. For derivatives, HRMS (ESI) data should match calculated [M+H]+ values .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

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